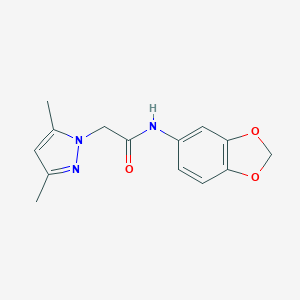
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as BDP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP-1 belongs to the class of compounds known as benzodioxole derivatives, which have shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can induce apoptosis and inhibit the growth of cancer cells. In inflammation, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the transcription factor NF-κB. In neurodegenerative diseases, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense systems.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can induce apoptosis and inhibit the growth of cancer cells by inhibiting HDAC activity. In inflammation, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway. N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to have antioxidant and anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is to further elucidate its mechanism of action in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential therapeutic applications in other disease areas, such as cardiovascular disease and diabetes. Additionally, future research could focus on developing more water-soluble derivatives of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, which would increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The purity of the final product is confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In inflammation research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-10(2)17(16-9)7-14(18)15-11-3-4-12-13(6-11)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGMEDYVBWAHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


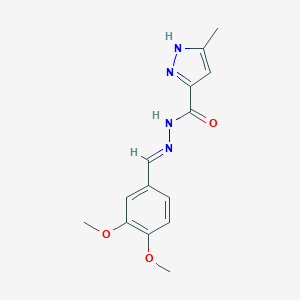
![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)

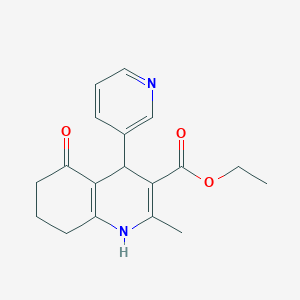
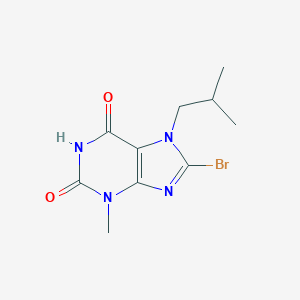
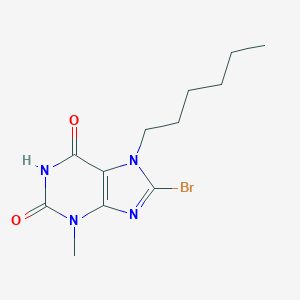
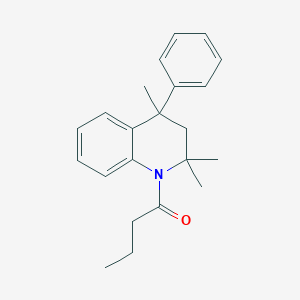

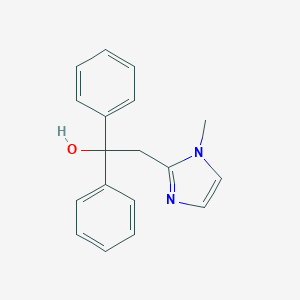

![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)
![4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-one oxime](/img/structure/B512616.png)